![molecular formula C13H20INO2 B13849542 [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide is a chemical compound with a unique structure that combines a methoxyphenyl group with a trimethylazanium moiety, linked by an oxopropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide typically involves the reaction of 3-methoxybenzaldehyde with a suitable alkylating agent to form the intermediate 3-(3-methoxyphenyl)-3-oxopropyl compound. This intermediate is then reacted with trimethylamine to form the trimethylazanium salt, followed by iodination to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxopropyl chain can be reduced to form alcohol derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted azanium salts and other derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe enzyme activities and receptor binding due to its unique structure .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide involves its interaction with specific molecular targets. The trimethylazanium moiety can interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: A related compound with a similar methoxyphenyl group but lacking the trimethylazanium moiety.
3-(3-Methoxyphenyl)-3-oxopropionitrile: Another related compound with a nitrile group instead of the trimethylazanium moiety.
3-(3-Methoxyphenyl)-1-propanol: A similar compound with a hydroxyl group instead of the oxopropyl chain.
Uniqueness
The uniqueness of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide lies in its combination of a methoxyphenyl group with a trimethylazanium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H20INO2 |
|---|---|
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
[3-(3-methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-14(2,3)9-8-13(15)11-6-5-7-12(10-11)16-4;/h5-7,10H,8-9H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
HQXXKSAOPUPFSD-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCC(=O)C1=CC(=CC=C1)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


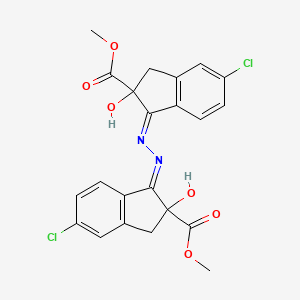
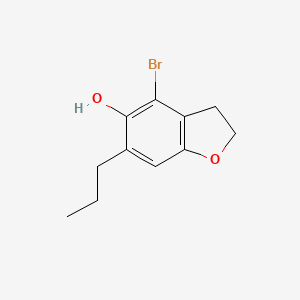
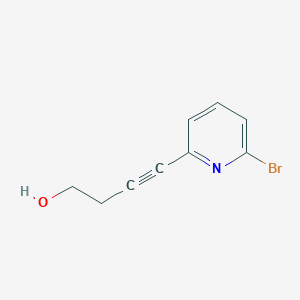
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
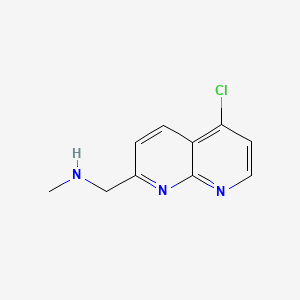
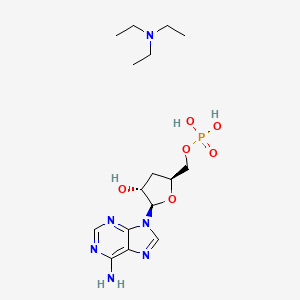
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

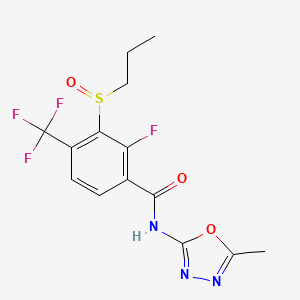
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
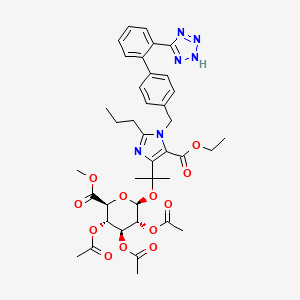
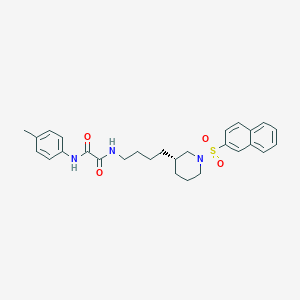
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
